1-tert-Butyl-1H-indene
Overview
Description
1-tert-Butyl-1H-indene is an organic compound with the molecular formula C13H16. It is a derivative of indene, where a tert-butyl group is attached to the first carbon of the indene ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-tert-butyl-1h-indene, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific derivative and target.
Biochemical Pathways
These compounds have been shown to exhibit various biologically vital properties, affecting pathways related to cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated analogs using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated indenes.
Scientific Research Applications
1-tert-Butyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: While specific biological applications are limited, derivatives of indene have shown potential in medicinal chemistry for the development of pharmaceuticals.
Comparison with Similar Compounds
Indene: The parent compound of 1-tert-Butyl-1H-indene, lacking the tert-butyl group.
1-Methyl-1H-indene: Similar structure with a methyl group instead of a tert-butyl group.
1-Phenyl-1H-indene: Contains a phenyl group attached to the indene ring.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects in organic reactions and for developing materials with specific characteristics .
Properties
IUPAC Name |
1-tert-butyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBPJRQKRVWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338091 | |
Record name | 1-tert-Butyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40650-31-5 | |
Record name | 1-tert-Butyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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